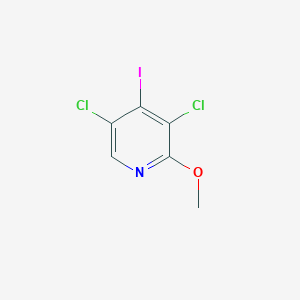
3,5-Dichloro-4-iodo-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-iodo-2-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H4Cl2INO It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-iodo-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 2-methoxypyridine, followed by selective iodination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and controlled environments to ensure consistent quality and efficiency. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,5-Dichloro-4-iodo-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 3,5-Dichloro-4-iodo-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The halogen atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5-Dichloro-4-iodo-3-methoxypyridine: Similar in structure but with different substitution patterns.
5-Chloro-3-iodo-2-methoxypyridine: Another halogenated pyridine derivative with distinct properties.
2,5-Dichloro-3-methoxypyridine: Lacks the iodine atom, leading to different reactivity and applications.
Uniqueness
3,5-Dichloro-4-iodo-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.
特性
分子式 |
C6H4Cl2INO |
|---|---|
分子量 |
303.91 g/mol |
IUPAC名 |
3,5-dichloro-4-iodo-2-methoxypyridine |
InChI |
InChI=1S/C6H4Cl2INO/c1-11-6-4(8)5(9)3(7)2-10-6/h2H,1H3 |
InChIキー |
WVAUWEMOURERDF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















